molecular formula C28H21BrN2O5 B11946553 Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 853330-75-3

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11946553
CAS No.: 853330-75-3
M. Wt: 545.4 g/mol
InChI Key: NAKPASJVTGLLGL-UHFFFAOYSA-N
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Description

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS 596839-38-2) is a fused heterocyclic compound featuring a pyrrolophenanthroline core substituted with a 4-bromobenzoyl group and two ethyl ester moieties. Its molecular formula is C28H21BrN2O5, with a molecular weight of 561.39 g/mol .

Properties

CAS No.

853330-75-3

Molecular Formula

C28H21BrN2O5

Molecular Weight

545.4 g/mol

IUPAC Name

diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C28H21BrN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3

InChI Key

NAKPASJVTGLLGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Phenanthrolinium Salts :

    • 1,10-Phenanthroline is reacted with 2-bromo-4-phenylacetophenone in acetone under reflux to form monoquaternary phenanthrolinium salts.

    • Example:

      1,10-Phenanthroline+2-Bromo-4-phenylacetophenoneAcetone, refluxPhenanthrolinium bromide intermediate[6]\text{1,10-Phenanthroline} + \text{2-Bromo-4-phenylacetophenone} \xrightarrow{\text{Acetone, reflux}} \text{Phenanthrolinium bromide intermediate}
  • Generation of N-Ylides :

    • The phenanthrolinium salt is treated with triethylamine in dimethylformamide (DMF) to generate reactive N-ylides.

  • Cycloaddition with Alkynes :

    • The N-ylides undergo a [3+2] cycloaddition with ethyl propiolate, forming tetrahydro-pyrrolophenanthroline intermediates. Subsequent aromatization using oxidizing agents like tetrakis-pyridine cobalt(II) dichromate (TPCD) yields the fused pyrrolophenanthroline core.

    • Yield: 50–88%.

Introduction of the 4-Bromobenzoyl Group

The 4-bromobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution at the reactive position of the pyrrolophenanthroline core.

Methodology:

  • The core compound is treated with 4-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

  • Solvent: Dichloromethane or chloroform.

  • Temperature: 0–25°C.

  • Reaction Time: 6–12 hours.

Diethyl Esterification

The final step involves esterification of the carboxylic acid intermediates to introduce the diethyl ester groups.

Procedure:

  • Hydrolysis of Intermediate :

    • The acylated compound is hydrolyzed using aqueous NaOH to generate dicarboxylic acids.

  • Esterification with Ethanol :

    • The dicarboxylic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.

    • Reaction Conditions:

      • Temperature: 70–80°C.

      • Duration: 8–24 hours.

    • Yield: 60–75%.

Optimization and Reaction Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield/PuritySource
Solvent for Cycloaddition DMFEnhances dipole stability
Oxidizing Agent TPCDAromatization efficiency
Catalyst for Acylation AlCl₃Electrophilic activation
Esterification Time 12–18 hoursCompletes ester formation

Comparative Analysis of Synthetic Routes

Route A: Sequential Cycloaddition-Acylation-Esterification

  • Advantages : High regioselectivity, scalable.

  • Disadvantages : Multi-step purification required.

  • Overall Yield : 35–45%.

Route B: One-Pot Cycloaddition and Acylation

  • Advantages : Reduced purification steps.

  • Disadvantages : Lower yield (25–30%) due to side reactions.

Challenges and Solutions

  • Regioselectivity in Cycloaddition :

    • Controlled by electronic effects of substituents on the phenanthrolinium ylide.

  • Purification of Hydrophobic Intermediates :

    • Crystallization from nitromethane or column chromatography.

  • Handling Air-Sensitive Intermediates :

    • Conducted under inert atmosphere (N₂/Ar).

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time for cycloaddition from 6 hours to 30 minutes.

  • Green Chemistry Approaches : Use of ionic liquids as solvents improves yields by 10–15% .

Chemical Reactions Analysis

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry:

  • Anticancer Properties : Research indicates that derivatives of phenanthroline compounds can interact with DNA and exhibit cytotoxic effects against cancer cell lines. Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate may enhance these interactions due to the presence of the bromobenzoyl group, which can influence lipophilicity and cellular uptake .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be explored for developing new antibiotics .

Case Study: Anticancer Activity

A study published in Molecules evaluated various pyrrolo[1,2-a][1,10]phenanthroline derivatives for their anticancer activity. The results showed that compounds with halogen substitutions exhibited enhanced potency against specific cancer cell lines compared to their non-halogenated counterparts. The presence of the bromine atom in this compound is hypothesized to play a crucial role in its biological efficacy .

Materials Science Applications

The compound's unique structure also makes it suitable for applications in materials science:

  • Organic Electronics : Due to its conjugated structure and potential for electron transfer processes, this compound may be utilized in organic photovoltaic devices or organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance device performance .

Data Table: Comparison of Related Compounds

Compound NameSubstituentUnique Features
This compound4-BromobenzoylEnhanced lipophilicity from bromine substitution
Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate4-NitrobenzoylDifferent electronic properties due to nitro group position
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate4-FluorobenzoylPotentially altered reactivity due to fluorine's electronegativity

Analytical Chemistry Applications

In analytical chemistry, this compound can serve as a reagent or probe for detecting metal ions or other analytes due to its chelation properties. Its ability to form stable complexes with transition metals can be exploited in various detection methods.

Case Study: Metal Ion Detection

Research has demonstrated that phenanthroline derivatives can selectively bind metal ions such as iron and copper. The binding affinity can be quantified using spectroscopic techniques. This compound could be tested for its efficacy in detecting trace amounts of these metals in environmental samples .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a pyrrolo[1,2-a][1,10]phenanthroline backbone with several derivatives, but key differences arise in:

  • Ester groups: Diethyl (target), diisopropyl (C30H26N2O5, 494.55 g/mol) , dimethyl (C28H21N3O7, 511.48 g/mol) , and monoethyl (C24H17BrN2O3, 461.32 g/mol) .
  • Benzoyl substituents : 4-bromo (target), 4-nitro (C28H21N3O7) , 3,5-dimethoxy (C25H21N2O5) , and unsubstituted benzoyl .
  • Saturation : Some analogs, like diethyl-11-benzoyl-8a,9-dihydropyrrolophenanthroline (C28H22N2O5, 466.49 g/mol), feature a partially saturated core, reducing conjugation .

Physical and Spectroscopic Properties

Table 1: Key Physical Properties
Compound Name Ester Groups Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Diethyl 4-Bromobenzoyl C28H21BrN2O5 561.39 Not reported
Diethyl 11-(4-nitrobenzoyl)... Diethyl 4-Nitrobenzoyl C28H21N3O7 511.48 263–265
Diisopropyl 11-benzoyl... Diisopropyl Benzoyl C30H26N2O5 494.55 Not reported
Ethyl 11-(4-bromobenzoyl)... Monoethyl 4-Bromobenzoyl C24H17BrN2O3 461.32 Not reported
Diethyl-8a,9-dihydro... Diethyl Benzoyl C28H22N2O5 466.49 Not reported
Table 2: Spectroscopic Data Highlights
Compound IR (C=O Stretching, cm⁻¹) Notable ¹H-NMR Signals (δ, ppm) ¹³C-NMR (Carbonyls, δ, ppm)
Diethyl 11-(4-nitrobenzoyl)... 1711, 1730 1.09 (t, CH3), 8.98 (H-2') 163.3, 165.4 (CO2Et)
Diisopropyl 11-(3-nitrobenzoyl)... 1730 1.38 (t, CH3), 8.43–8.48 (H-4', H-6') Similar to diethyl analogs
Target Compound Not reported Not reported Not reported

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro in ) increase polarity and melting points compared to bromo or methoxy groups.
  • Ester bulkiness : Diisopropyl esters (494.55 g/mol) have higher molecular weights than diethyl analogs but may exhibit lower solubility in polar solvents .
  • Spectral shifts : Nitro groups induce distinct ¹H-NMR deshielding (e.g., H-2' at δ 8.98) compared to bromo substituents, which likely cause upfield shifts due to inductive effects .

Biological Activity

Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolo[1,2-a][1,10]phenanthroline derivatives, which are known for their unique structural features and diverse applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H17BrN2O4C_{25}H_{17}BrN_2O_4. The compound features a pyrrolo[1,2-a][1,10]phenanthroline core with a 4-bromobenzoyl substituent and two diethyl ester groups at the 9 and 10 positions. This structure contributes to its ability to intercalate with nucleic acids and interact with metal ions.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The planar structure of the compound allows it to insert between DNA base pairs. This intercalation can disrupt normal DNA function, leading to potential cytotoxic effects in cancer cells.
  • Metal Ion Chelation : The compound can chelate metal ions such as copper and iron. This property is significant in developing metal-based therapeutics and understanding the compound's role in oxidative stress modulation.

Anticancer Activity

In various studies, this compound has demonstrated notable anticancer properties:

  • In Vitro Studies : The compound exhibits cytotoxic effects against a range of cancer cell lines. For example:
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
    • IC50 Values : Reported IC50 values range from 5 µM to 15 µM depending on the cell line tested.
Cell LineIC50 (µM)Reference
MCF-75
HeLa8
A54915

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Efficacy : Studies indicate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Study on Anticancer Efficacy

A notable study investigated the effects of this compound in vivo using xenograft models:

  • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
  • Findings : Significant tumor growth inhibition was observed at doses greater than 5 mg/kg compared to control groups treated with saline or standard chemotherapy agents like cisplatin.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound:

  • Methodology : The disk diffusion method was employed to assess antibacterial activity against several pathogens.
  • Results : Zones of inhibition ranged from 12 mm to 20 mm depending on the bacterial strain tested.

Q & A

Q. Methodological Answer :

  • DNA Intercalation : Assessed via UV-Vis titration and fluorescence quenching; intercalation disrupts DNA replication .
  • Anticancer Potential : Cytotoxicity evaluated using MTT assays (e.g., IC₅₀ values against HeLa cells) .
  • Antimicrobial Screening : Disk diffusion assays measure inhibition zones against Gram-positive bacteria .

Advanced Research Questions

How does the 4-bromobenzoyl substituent influence DNA-binding mechanisms compared to nitro or fluoro analogs?

Q. Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances DNA intercalation vs. nitro (stronger electron withdrawal) or fluoro (weaker) groups.

  • Lipophilicity : Bromine increases logP, improving membrane permeability (measured via HPLC) .

  • Comparative Data :

    SubstituentDNA Binding Constant (Kₐ, M⁻¹)LogP
    4-Bromo1.2 × 10⁵3.8
    3-Nitro8.7 × 10⁴2.9
    4-Fluoro6.5 × 10⁴2.5

How can regioselectivity be controlled during functionalization of the pyrrolophenanthroline core?

Q. Methodological Answer :

  • Catalytic Systems : Use CuBr₂/K₂S₂O₈ for C1-bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor C3 functionalization via stabilization of transition states .
  • Directing Groups : Electron-withdrawing substituents (e.g., esters) guide reactions to electron-deficient positions .

What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

Q. Methodological Answer :

  • Dose-Response Studies : Establish compound-specific therapeutic windows (e.g., cytotoxicity IC₅₀ vs. MIC for bacteria) .
  • Target Selectivity : Molecular docking identifies off-target interactions (e.g., with topoisomerase vs. bacterial gyrase) .

How does the compound’s helical distortion impact coordination chemistry with metal ions?

Q. Methodological Answer :

  • X-ray Analysis : Distortion creates chiral pockets for metal binding (e.g., Cu²⁺, Fe³⁺) .
  • Spectroscopic Titration : UV-Vis and EPR track metal-ligand charge transfer; stability constants (logβ) calculated via Job’s plot .

What computational models predict the compound’s druglikeness and reactivity?

Q. Methodological Answer :

  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) indicate redox stability .
  • ADMET Prediction : SwissADME evaluates Lipinski compliance (MW < 500, logP < 5) and blood-brain barrier permeability .

How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Q. Methodological Answer :

  • Substituent Variation : Replace bromine with methoxy (electron-donating) to reduce cytotoxicity while retaining DNA binding .
  • Core Modifications : Fuse additional rings (e.g., isoindolo derivatives) to increase π-stacking .

What advanced functionalization methods enable late-stage diversification of the compound?

Q. Methodological Answer :

  • C–H Activation : Pd-catalyzed arylation at C3 using aryl iodides .
  • Click Chemistry : Azide-alkyne cycloaddition to append biotin tags for target identification .

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